2-(4-Bromo-1,2-thiazol-5-yl)ethan-1-ol 2-(4-Bromo-1,2-thiazol-5-yl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18147365
InChI: InChI=1S/C5H6BrNOS/c6-4-3-7-9-5(4)1-2-8/h3,8H,1-2H2
SMILES:
Molecular Formula: C5H6BrNOS
Molecular Weight: 208.08 g/mol

2-(4-Bromo-1,2-thiazol-5-yl)ethan-1-ol

CAS No.:

Cat. No.: VC18147365

Molecular Formula: C5H6BrNOS

Molecular Weight: 208.08 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Bromo-1,2-thiazol-5-yl)ethan-1-ol -

Specification

Molecular Formula C5H6BrNOS
Molecular Weight 208.08 g/mol
IUPAC Name 2-(4-bromo-1,2-thiazol-5-yl)ethanol
Standard InChI InChI=1S/C5H6BrNOS/c6-4-3-7-9-5(4)1-2-8/h3,8H,1-2H2
Standard InChI Key IACWCZWMNRYVPG-UHFFFAOYSA-N
Canonical SMILES C1=NSC(=C1Br)CCO

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

2-(4-Bromo-1,2-thiazol-5-yl)ethan-1-ol (IUPAC name: 2-(4-bromo-1,2-thiazol-5-yl)ethanol) is characterized by a thiazole heterocycle containing sulfur and nitrogen atoms. The bromine substituent at the 4-position enhances electrophilicity, while the ethanol group at the 5-position enables hydrogen bonding and nucleophilic reactivity. The compound’s canonical SMILES representation, C1=NSC(=C1Br)CCO, reflects its planar geometry and substituent orientations.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₅H₆BrNOS
Molecular Weight208.08 g/mol
CAS Number165787195
InChI KeyIACWCZWMNRYVPG-UHFFFAOYSA-N

Spectral Characterization

Infrared (IR) spectroscopy of analogous thiazole derivatives reveals absorption bands at 2973 cm⁻¹ (O-H stretch) and 1693 cm⁻¹ (C=O stretch), suggesting hydrogen bonding and carbonyl interactions . Nuclear Magnetic Resonance (NMR) data for related compounds show δ 3.97 ppm for methylene protons adjacent to oxygen and δ 6.70 ppm for thiazole ring protons, consistent with the electronic environment of 2-(4-Bromo-1,2-thiazol-5-yl)ethan-1-ol .

Synthesis and Reaction Pathways

Lithiation-Based Synthesis

A common route involves lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole using lithium diisopropylamide (LDA) or tert-butyllithium. This generates a lithium intermediate at the 5-position, which reacts with electrophiles like acetaldehyde to yield ethanol-substituted derivatives . For example, treatment with acetaldehyde at -70°C produces 2-(4-Bromo-1,2-thiazol-5-yl)ethan-1-ol in 85% yield after chromatographic purification .

Table 2: Comparative Synthesis Methods

MethodReagentsYield (%)Conditions
Lithiation-ElectrophilicLDA, Acetaldehyde85-70°C, THF
Ethylene Oxide Reaction4-Bromo-1,2-thiazoleN/AControlled pH, RT

Alternative Routes

VulcanChem reports a synthesis involving the reaction of 4-bromo-1,2-thiazole with ethylene oxide under controlled conditions. This method avoids cryogenic temperatures but requires precise pH monitoring to prevent ring-opening side reactions.

Chemical Reactivity and Functionalization

Electrophilic Substitution

The bromine atom at the 4-position undergoes Suzuki-Miyaura coupling with aryl boronic acids, enabling arylation for drug candidate synthesis . Meanwhile, the ethanol group participates in oxidation reactions to form ketones or carboxylic acids, as demonstrated by the conversion to 2-(4-Bromo-1,2-thiazol-5-yl)acetic acid using Jones reagent .

Metalation and Cross-Coupling

Analytical and Spectroscopic Methods

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis confirms the molecular ion peak at m/z 208.08 (calculated for C₅H₆BrNOS), with fragmentation patterns consistent with cleavage at the thiazole-ethanol bond.

X-ray Crystallography

Single-crystal X-ray diffraction of related bromothiazoles reveals a planar thiazole ring with bond lengths of 1.74 Å (C-Br) and 1.45 Å (C-O), corroborating the electronic effects of substituents .

Industrial and Research Applications

Intermediate in Organic Synthesis

This compound serves as a precursor for synthesizing heterocyclic libraries used in drug discovery . Its dual functional groups allow sequential modifications, enabling rapid diversification .

Material Science

Brominated thiazoles are explored as ligands in photovoltaic materials due to their electron-withdrawing properties and thermal stability .

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